Chromatographic Co-Elution Fidelity: Guanine-15N5 vs. Deuterated Guanine in Reversed-Phase LC-MS/MS
Guanine-15N5 exhibits identical chromatographic retention time to unlabeled guanine, whereas deuterated (2H) guanine internal standards demonstrate measurable retention time shifts due to the deuterium isotope effect. This difference directly impacts quantification accuracy when matrix effects vary across the elution profile [1][2].
| Evidence Dimension | Chromatographic retention time shift relative to unlabeled analyte in reversed-phase LC |
|---|---|
| Target Compound Data | 0 second retention time shift (identical co-elution with unlabeled guanine) |
| Comparator Or Baseline | Deuterated (2H-labeled) guanine: retention time shift observable; magnitude increases with number of deuterium atoms |
| Quantified Difference | No shift (15N5) vs. measurable negative shift (2H-labeled) under reversed-phase conditions |
| Conditions | Reversed-phase LC; typical mobile phases for nucleobase separation (aqueous/organic with ammonium acetate or formic acid modifiers) |
Why This Matters
Identical retention time ensures that the internal standard experiences exactly the same matrix effects and ion suppression as the analyte at every point in the elution profile, a critical requirement for accurate isotope dilution quantification that deuterated analogs cannot guarantee.
- [1] WuXi AppTec. LC−MS生物分析中内标的使用考量 (Considerations for Internal Standard Use in LC-MS Bioanalysis). May 15, 2025. 2H标记的内标易发生氘-氢交换,且随着氘数量的增加,其保留时间与待测物略有不同,从而引起两者基质效应的差异,因此优选13C、15N或17O标记的内标。 View Source
- [2] Labmate Online. How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. Deuterium labelled standards might show retention time shifts resulting in less accurate LC-MS/MS results. View Source
